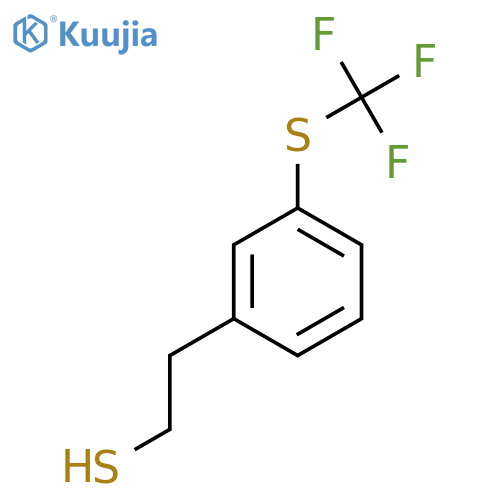Cas no 2228553-21-5 (2-{3-(trifluoromethyl)sulfanylphenyl}ethane-1-thiol)

2228553-21-5 structure
商品名:2-{3-(trifluoromethyl)sulfanylphenyl}ethane-1-thiol
2-{3-(trifluoromethyl)sulfanylphenyl}ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2-{3-(trifluoromethyl)sulfanylphenyl}ethane-1-thiol
- EN300-1962459
- 2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol
- 2228553-21-5
-
- インチ: 1S/C9H9F3S2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2
- InChIKey: WXKMCASTZQGBBI-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1=CC=CC(=C1)CCS
計算された属性
- せいみつぶんしりょう: 238.00977712g/mol
- どういたいしつりょう: 238.00977712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
2-{3-(trifluoromethyl)sulfanylphenyl}ethane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1962459-0.05g |
2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228553-21-5 | 0.05g |
$792.0 | 2023-09-17 | ||
| Enamine | EN300-1962459-5.0g |
2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228553-21-5 | 5g |
$2732.0 | 2023-05-23 | ||
| Enamine | EN300-1962459-10.0g |
2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228553-21-5 | 10g |
$4052.0 | 2023-05-23 | ||
| Enamine | EN300-1962459-10g |
2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228553-21-5 | 10g |
$4052.0 | 2023-09-17 | ||
| Enamine | EN300-1962459-1g |
2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228553-21-5 | 1g |
$943.0 | 2023-09-17 | ||
| Enamine | EN300-1962459-5g |
2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228553-21-5 | 5g |
$2732.0 | 2023-09-17 | ||
| Enamine | EN300-1962459-1.0g |
2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228553-21-5 | 1g |
$943.0 | 2023-05-23 | ||
| Enamine | EN300-1962459-2.5g |
2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228553-21-5 | 2.5g |
$1848.0 | 2023-09-17 | ||
| Enamine | EN300-1962459-0.25g |
2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228553-21-5 | 0.25g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1962459-0.5g |
2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol |
2228553-21-5 | 0.5g |
$905.0 | 2023-09-17 |
2-{3-(trifluoromethyl)sulfanylphenyl}ethane-1-thiol 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
2228553-21-5 (2-{3-(trifluoromethyl)sulfanylphenyl}ethane-1-thiol) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 307-59-5(perfluorododecane)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
